Aprotinin is isolated from bovine lung and has been extensively studied for its biochemical properties and clinical applications. It is also found in other tissues such as the pancreas and liver.
Aprotinin is classified as a serine protease inhibitor. It specifically inhibits enzymes such as trypsin, chymotrypsin, plasmin, and kallikrein, making it a broad-spectrum protease inhibitor.
The synthesis of aprotinin has been achieved through various methods, including total synthesis techniques that allow for the modification of amino acid sequences to study the effects on inhibitory properties. The total synthesis approach provides insights into the structure-activity relationship of the compound.
Aprotinin consists of 58 amino acids arranged in a specific sequence that contributes to its inhibitory function. The synthesis typically involves solid-phase peptide synthesis or recombinant DNA technology to produce the polypeptide accurately.
Aprotinin is a monomeric protein characterized by a compact structure stabilized by three disulfide bridges between cysteine residues. The sequence of aprotinin is crucial for its function and stability.
Aprotinin primarily reacts with serine proteases to form stable enzyme-inhibitor complexes. The binding mechanism involves both ionic interactions and hydrogen bonding, leading to the inhibition of enzymatic activity.
The kinetics of aprotinin's interaction with proteases have been studied extensively. For instance, the association rate constant for aprotinin with trypsin is reported to be around with a dissociation constant indicating high stability of the complex formed .
Aprotinin functions as a competitive inhibitor of serine proteases. By binding to the active site of these enzymes, it prevents substrate access and subsequent catalysis. This inhibition leads to reduced proteolytic activity in various physiological processes.
The inhibition constants for aprotinin against different enzymes vary significantly:
Aprotinin has several scientific and clinical applications:
Aprotinin hydrochloride is derived from the native aprotinin polypeptide, a monomeric globular protein consisting of 58 amino acid residues arranged in a single chain. The primary sequence is: RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA [6] [9] [10]. This sequence includes 10 positively charged residues (6 lysines, 4 arginines) and 4 negatively charged residues (aspartate and glutamate), conferring a strong basic isoelectric point (pI) of 10.56 [1] [6].
The protein's stability is critically dependent on three disulfide bonds formed between specific cysteine residues: Cys5-Cys55, Cys14-Cys38, and Cys30-Cys51 [6] [9]. These bonds create a rigid structural core, with the Cys14-Cys38 bond being particularly susceptible to reduction by agents like 2-mercaptoethanol [1] [10]. The disulfide network classifies aprotinin as a Kunitz-type serine protease inhibitor, with residues 13–18 comprising the primary protease-binding motif [6] [10].
Table 1: Key Features of Aprotinin's Primary Structure
Feature | Details |
---|---|
Amino Acid Sequence | 58 residues (RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA) |
Disulfide Bonds | Cys5-Cys55, Cys14-Cys38, Cys30-Cys51 |
Charged Residues | 10 basic (Lys, Arg), 4 acidic (Asp, Glu) |
Molecular Weight | ~6,511 Da (6.5 kDa) [9] [10] |
Aprotinin hydrochloride adopts a compact, stable tertiary structure stabilized by its disulfide bonds. The fold is characterized by a twisted β-hairpin (residues 2–16) and a C-terminal α-helix (residues 47–56) [6] [9]. This "small SS-rich" architecture encloses a hydrophobic core, minimizing solvent exposure of nonpolar residues [9]. The β-hairpin contains the protease-binding loop (residues 13–18), which positions Lys15 to interact with the active site of target enzymes like trypsin [6]. The tertiary structure remains stable across diverse conditions, including organic solvents and high temperatures, due to its densely packed core and salt bridges between charged residues [1] [4].
The three disulfide bonds are the primary determinants of aprotinin's stability:
Aprotinin exhibits pH-dependent reversible binding to serine proteases. Enzyme-inhibitor complexes dissociate at pH >10 or <3.2 [1] [10]. While the polypeptide backbone remains stable across pH 1–12, solubility decreases in high-ionic-strength buffers due to its high basicity [1] [9].
Table 2: Stability Profile of Aprotinin Hydrochloride
Factor | Effect on Stability |
---|---|
Disulfide Bonds | Prevent denaturation up to 60–80°C; Cys14-Cys38 vulnerable to reduction |
pH Extremes | Complex dissociation at pH <3.2 or >10; backbone stable at pH 1–12 |
Ionic Strength | Adhesion to surfaces at low salt; minimized with 0.1 M NaCl or acetylated materials [1] |
Aprotinin hydrochloride is formed by protonation of basic residues (Lys, Arg) in the presence of hydrochloric acid, converting the native polypeptide into a water-soluble salt. This modification enhances aqueous solubility (>10 mg/mL) and stabilizes the protein in lyophilized formulations [5] [9] [10]. Key physicochemical properties include:
Table 3: Solubility and Formulation Properties
Property | Specification |
---|---|
Solubility in Water | >10 mg/mL (15.35 mM) [5] [10] |
Activity (Lyophilized) | 3–8 TIU/mg solid [10] |
Unit Conversion | 1 TIU = ~1,300 KIU [1] [10] |
Sterilization | Filtration through 0.2 µm filter; autoclaving not recommended [1] |
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